3-Bromo-1-(2-methoxyphenyl)piperidin-2-one
Description
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one (CAS: 1315366-42-7) is a brominated piperidin-2-one derivative featuring a 2-methoxyphenyl substituent at the 1-position of the piperidinone ring. Its molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol . The compound has been explored in pharmaceutical and agrochemical research due to the piperidin-2-one core, which is a common scaffold in bioactive molecules .
Properties
IUPAC Name |
3-bromo-1-(2-methoxyphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFZNURRJDAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one typically involves the bromination of 1-(2-methoxyphenyl)piperidin-2-one. This reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium cyanide (NaCN) or sodium azide (NaN₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidin-2-one derivatives.
Scientific Research Applications
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its biological activity, influencing its binding affinity and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of piperidin-2-one derivatives are highly influenced by substituent type, position, and stereochemistry. Below, key analogs are compared to 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one:
Substituent Position Variations
3-Bromo-1-(4-methoxyphenyl)piperidin-2-one (CID 64210938)
- Molecular Formula: C₁₂H₁₄BrNO₂
- SMILES :
COC1=CC=C(C=C1)N2CCCC(C2=O)Br - Key Differences: The methoxy group is para-substituted (4-position) on the phenyl ring instead of ortho (2-position).
3-Bromo-1-(4-fluorophenyl)piperidin-2-one (CID 64210939)
Substituent Type Variations
3-Bromo-1-(3-methylphenyl)piperidin-2-one
- CAS : 1342739-36-9
- Molecular Formula: C₁₂H₁₄BrNO
- Key Differences: Methyl group (electron-donating) replaces methoxy at the 3-position.
3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one hydrochloride
Stereochemical and Chiral Analogs
(S)-3-Bromo-1-((R)-2-hydroxy-1-phenylethyl)piperidin-2-one
- Key Features :
- Diastereomerically pure synthesis with a 2-hydroxy-1-phenylethyl group.
- Stereochemistry at the 1-position significantly impacts biological activity, as demonstrated in chiral resolution studies .
- Highlights the importance of stereochemistry in modulating receptor interactions compared to achiral analogs like this compound .
Electronic and Steric Effects
Pharmacological Relevance
- Piperidin-2-one Core :
- Agrochemical Applications: Brominated heterocycles, such as the pyrazole carboxamide in , demonstrate the role of halogens in pesticide design.
Data Tables
Table 1: Molecular Properties of Key Analogs
Biological Activity
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is a synthetic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromine atom and a 2-methoxyphenyl group. Its molecular formula is CHBrNO, with a molecular weight of approximately 284.16 g/mol. The presence of the bromine and methoxy groups enhances its lipophilicity, which may improve its ability to cross biological membranes, including the blood-brain barrier.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : The compound may bind to various receptors, particularly dopamine receptors, influencing signaling pathways critical for neurotransmission and other cellular processes .
- Enzyme Modulation : It can inhibit or activate certain enzymes, leading to alterations in metabolic pathways that are crucial for cell survival and proliferation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 15.0 | Induction of apoptosis and cell cycle arrest |
| SK-OV-3 (ovarian) | 12.5 | Inhibition of PARP-1 activity and DNA repair alterations |
The compound's effectiveness is enhanced by its structural features, allowing it to interact favorably with protein binding sites.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Anticancer Studies : A study published in MDPI reported that derivatives similar to this compound exhibited enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The research emphasized the importance of structural modifications in enhancing biological activity.
- Neuropharmacological Applications : Another study highlighted the compound's potential as a modulator of neurotransmitter systems, indicating its relevance in neuropharmacology. The ability to influence central nervous system targets positions this compound as a candidate for further exploration in treating neurological disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
